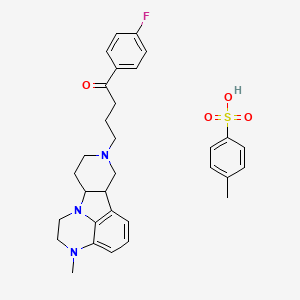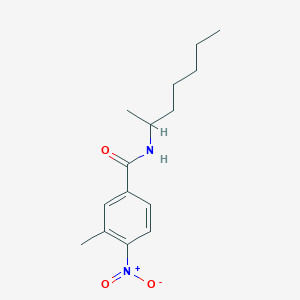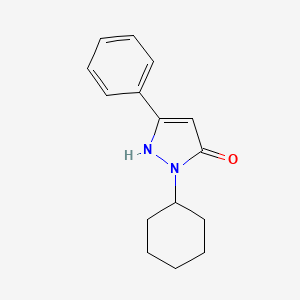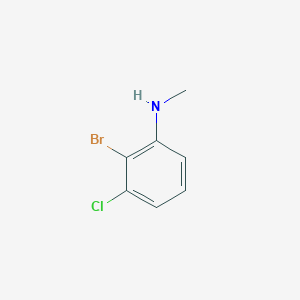
C31H36FN3O4S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C31H36FN3O4S lumateperone tosylate . It is a second-generation antipsychotic used primarily for the treatment of schizophrenia. Lumateperone tosylate is unique due to its interaction with multiple neurotransmitter systems, including dopamine, serotonin, and glutamate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lumateperone tosylate involves multiple steps, starting from the appropriate precursorsThe final step involves the tosylation of the intermediate compound to yield lumateperone tosylate .
Industrial Production Methods
Industrial production of lumateperone tosylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Lumateperone tosylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted lumateperone analogs .
Wissenschaftliche Forschungsanwendungen
Lumateperone tosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions of antipsychotic drugs with neurotransmitter receptors.
Biology: Researchers use lumateperone tosylate to investigate the biological pathways involved in schizophrenia and other psychiatric disorders.
Medicine: It is studied for its potential therapeutic effects in treating schizophrenia, bipolar disorder, and other mental health conditions.
Industry: Lumateperone tosylate is used in the pharmaceutical industry for the development of new antipsychotic medications .
Wirkmechanismus
Lumateperone tosylate exerts its effects through a unique mechanism involving multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors, a partial agonist at presynaptic dopamine D2 receptors, and an antagonist at postsynaptic dopamine D2 receptors. Additionally, it inhibits the serotonin transporter (SERT), which contributes to its antipsychotic effects. These interactions help modulate the balance of neurotransmitters in the brain, alleviating symptoms of schizophrenia and other psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Risperidone: Another second-generation antipsychotic with a similar mechanism of action but different chemical structure.
Olanzapine: A second-generation antipsychotic that also targets multiple neurotransmitter systems but has a different pharmacokinetic profile.
Quetiapine: Known for its sedative properties, it has a broader spectrum of receptor interactions compared to lumateperone tosylate
Uniqueness
Lumateperone tosylate is unique due to its highly selective nature for dopamine D2 receptors in specific brain regions, which reduces the risk of adverse effects commonly associated with other antipsychotics. Its concurrent modulation of serotonin, dopamine, and glutamate systems makes it a promising candidate for treating a range of psychiatric disorders .
Eigenschaften
Molekularformel |
C31H36FN3O4S |
|---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
LHAPOGAFBLSJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B12463639.png)


![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12463654.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12463662.png)
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one](/img/structure/B12463698.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)


![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
